PF-06821497

描述

PF-06821497, also known as mevrometostat, is a potent and selective small molecule inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene expression regulation by catalyzing the methylation of histone H3 at lysine 27 (H3K27). This compound has shown promise in the treatment of various cancers, including castration-resistant prostate cancer, small cell lung cancer, and follicular lymphoma .

准备方法

The synthetic routes and reaction conditions for PF-06821497 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates and the final product. The industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .

化学反应分析

PF-06821497 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

PF-06821497 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the role of EZH2 in gene expression and epigenetic regulation.

Biology: It is used to investigate the biological functions of EZH2 and its role in various cellular processes, such as cell cycle regulation, DNA damage repair, and apoptosis.

Medicine: this compound is being evaluated in clinical trials for the treatment of various cancers, including castration-resistant prostate cancer, small cell lung cancer, and follicular lymphoma. .

作用机制

PF-06821497 exerts its effects by inhibiting the enzymatic activity of EZH2, which is a key component of the polycomb repressive complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the repression of target gene expression. By inhibiting EZH2, this compound prevents the formation of H3K27me3, thereby promoting the expression of tumor suppressor genes and inhibiting cancer cell proliferation. The molecular targets and pathways involved include the Wnt, Notch, MEK, and Akt signaling pathways .

相似化合物的比较

PF-06821497 is unique among EZH2 inhibitors due to its high potency and selectivity. Similar compounds include:

Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.

GSK126: Another EZH2 inhibitor that has shown efficacy in preclinical models of cancer.

EPZ-6438:

This compound stands out due to its robust tumor growth inhibition and favorable safety profile in clinical studies .

生物活性

PF-06821497 is a potent and selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key enzyme involved in histone methylation and gene regulation. This compound has garnered attention for its potential therapeutic applications in various malignancies, including small cell lung cancer (SCLC), castration-resistant prostate cancer (CRPC), and follicular lymphoma (FL). This article explores the biological activity of this compound, summarizing key findings from clinical trials, pharmacokinetic studies, and its mechanistic effects on tumor biology.

This compound functions by inhibiting the catalytic activity of EZH2, which is crucial for the methylation of histone H3 at lysine 27 (H3K27me3). This modification is associated with transcriptional repression and plays a significant role in tumorigenesis. By inhibiting EZH2, this compound aims to reverse the oncogenic effects mediated by aberrant histone methylation, thereby promoting tumor cell apoptosis and inhibiting proliferation.

Phase 1 Clinical Trials

This compound has been evaluated in an open-label, multi-center Phase 1 trial (NCT03460977) targeting patients with relapsed or refractory SCLC, CRPC, and FL. The trial was designed to assess safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity.

Study Design:

- Part 1: Monotherapy administered orally twice daily (BID) with dose escalation.

- Part 2A: Combination therapy with standard-of-care (SOC) treatments for CRPC.

Objectives:

- Determine maximum tolerated dose (MTD).

- Evaluate time-to-event anti-tumor activity including progression-free survival (PFS).

Results Summary

The results indicated a manageable safety profile with notable pharmacodynamic effects:

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose | Established through dose escalation; starting dose was 75 mg BID. |

| Objective Response Rate | 4 out of 15 patients with FL showed partial responses; 2 out of 8 CRPC patients had stable disease. |

| Progression-Free Survival | Median PFS observed was 8.7 months in CRPC patients. |

| H3K27me3 Reduction | Achieved ≥75% decrease in peripheral granulocytes at all monotherapy doses. |

Pharmacokinetics and Pharmacodynamics

In vivo studies have characterized the pharmacokinetic profile of this compound through various dosing regimens in animal models. Key findings include:

- Dosing Regimens: Administered orally at doses ranging from 100 to 400 mg/kg in mouse xenograft models.

- Plasma Concentration: The drug exhibited a two-compartment model for plasma concentration-time courses.

| Pharmacokinetic Parameters | Study 1 | Study 2 |

|---|---|---|

| Clearance (CL/F) | 18.6 L/h/kg | 16.7 L/h/kg |

| Volume of Distribution (V1/F) | 1.26 L/kg | 0.877 L/kg |

| Bioavailability | Decreased from 1 to ~0.658 as dose increased from 100 to 400 mg/kg |

Case Studies and Efficacy

The efficacy of this compound has been illustrated through various case studies within the clinical trial framework:

- Follicular Lymphoma: Out of 15 evaluable patients, four achieved partial responses, indicating potential effectiveness in this subtype.

- Castration-Resistant Prostate Cancer: In a cohort of 28 patients, PSA reductions ≥50% were noted in approximately 17.9% of cases.

- Small Cell Lung Cancer: However, two patients exhibited disease progression, highlighting variability in response.

属性

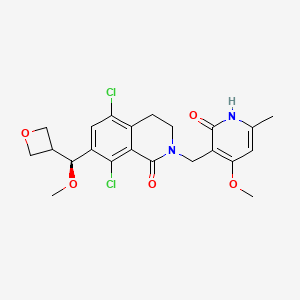

IUPAC Name |

5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(S)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCVUHMIWHRLDF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C(C4COC4)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)[C@H](C4COC4)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。